[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride
Description
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride is a pyridazine derivative featuring a 2-methoxyethoxy substituent at the 6-position and an aminomethyl group at the 3-position, with two hydrochloride counterions. Notably, this compound was listed in a catalog of 6-membered heterocycles but is marked as discontinued, possibly due to challenges in synthesis, stability, or efficacy in early-stage research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-12-4-5-13-8-3-2-7(6-9)10-11-8;;/h2-3H,4-6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPDRJVSWRKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN=C(C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a methanamine group and a 2-methoxyethoxy side chain. Its molecular formula is C10H14Cl2N4O, and it exhibits properties that may influence its interaction with biological targets.
While specific biochemical pathways for this compound remain to be fully elucidated, preliminary studies suggest potential interactions with various cellular targets, which may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It might influence signaling cascades that regulate cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 18.45 | Inhibition of metabolic pathways |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial profile.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- Study on Anticancer Activity : A study published in Frontiers in Chemistry evaluated the compound's effects on MCF-7 cells. The results indicated that treatment led to significant apoptosis induction through increased caspase-3/7 activity, suggesting a potential pathway for therapeutic intervention against breast cancer .
- Antimicrobial Evaluation : Research conducted by Biosynth demonstrated the compound's effectiveness against common pathogens, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
Scientific Research Applications
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride is a pyridazine derivative featuring a methanamine functional group and a methoxyethoxy substituent, making it of interest in medicinal chemistry. The dihydrochloride form enhances the compound's solubility and stability in biological systems. Its applications span various fields, showcasing its versatility in research and potential therapeutic uses.
Potential Applications
- Medicinal Chemistry The compound is used in medicinal chemistry because its structure may allow it to interact with biological targets, which could lead to therapeutic effects.
- Antimicrobial & Anticancer Research It may have antimicrobial and anticancer properties. Computational models analyzing structure-activity relationships suggest its potential biological activities.
- Neurotransmitter Modulation The compound may modulate neurotransmitter systems.
- Pharmacodynamics and Pharmacokinetics Interaction studies can offer insights into its pharmacodynamics and pharmacokinetics, which is critical for understanding its behavior in vivo and potential therapeutic efficacy.
Biological Activity
The compound's unique structural features may enhance its interaction with specific biological targets, potentially leading to significant therapeutic applications. Computational models that analyze structure-activity relationships can predict the biological activity of this compound.
Structural Similarity
Several compounds share structural similarities with this compound. These compounds can be compared based on their unique features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyridazine | Basic pyridazine ring | Varies widely | Simple structure, foundational scaffold |
| Methanamine | Amino group attached to methane | Antimicrobial | Common building block in pharmaceuticals |
| Ethanolamine | Hydroxyl and amino groups | Antidepressant | Known for its role in neurotransmitter synthesis |
These diverse applications and biological activities arise from similar chemical frameworks, highlighting the uniqueness of each derivative based on substituents and functional groups present.
Safety and Hazards
[6-Methylpyridazin-3-yl)methanamine dihydrochloride is classified with the following hazards :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyridazine ring enables transition metal-catalyzed coupling reactions. Key examples include:
These reactions occur via oxidative addition of Pd⁰ to the C–X bond (X = Br, Cl), followed by transmetallation and reductive elimination . The electron-withdrawing pyridazine ring enhances electrophilicity at adjacent positions.
Nucleophilic Aromatic Substitution
The 3-position exhibits reactivity toward nucleophiles under basic conditions:
textOMe | Pyridazine-N─C─NH₂·2HCl + Nu⁻ → Pyridazine-N─C─Nu + NH₃↑ + 2Cl⁻
Documented nucleophiles include:
Reaction typically requires:
Functional Group Transformations
The primary amine participates in characteristic reactions:
A. Acylation
textRNH₂ + R'COCl → R'NHCOR' + HCl
B. Reductive Amination
Using NaBH₃CN/MeOH:
textRNH₂ + R''CHO → R''CH₂NHR
C. Diazotization
At 0-5°C with NaNO₂/HCl:
textRNH₂ → RN₂⁺Cl⁻
Enables Sandmeyer reactions to introduce halogens
Acid-Base Behavior
The compound exhibits pH-dependent properties:
| Property | Value | Conditions | Source |
|---|---|---|---|
| pKₐ (amine) | 5.3-7.0 | Aqueous solution | |
| Solubility in HCl | >100 mg/mL | 0.1N HCl | |
| Stability range | pH 2-8 | 25°C |
Protonation occurs at the pyridazine N-atoms below pH 5, altering reactivity patterns .
Oxidation-Reduction Processes
Electrochemical studies reveal:
| Process | E₁/₂ (V vs SCE) | Solvent | Observations |
|---|---|---|---|
| Oxidation | +1.23 | MeCN | Irreversible, forms imine |
| Reduction | -0.89 | DMF/H₂O | Two-electron transfer |
Controlled potential electrolysis at -1.1 V generates dihydro-pyridazine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyridazine/pyridine cores, aminomethyl groups, and diverse substituents. Key differences in structure, synthesis, and applications are highlighted.
Structural and Molecular Comparison
*Calculated based on the base compound (C₈H₁₃N₃O₂) + 2HCl.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride, and how are intermediates validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution on pyridazine derivatives. A validated approach includes:
- Step 1: Alkylation of pyridazin-3-ylmethanamine precursors with 2-methoxyethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether . Intermediates are characterized by LC-MS and H NMR, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Key techniques include:
Q. What are the stability profiles and optimal storage conditions for this compound?
Methodological Answer: The dihydrochloride salt is hygroscopic. Stability data indicate:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Follow GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize with sodium bicarbonate and collect in hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 13^1313C NMR shifts) for this compound?
Methodological Answer: Contradictions may arise from solvate formation or protonation state differences. Strategies include:
Q. What experimental designs are effective for studying the compound’s metabolic stability in vitro?
Methodological Answer: Use liver microsome assays:
Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?
Methodological Answer:
- Solvent Optimization : Replace DMF with MeCN to reduce dimethylamine byproducts .
- Catalysis : Use Pd/C for selective hydrogenation of nitro intermediates .
- Process Analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .
Q. What strategies mitigate discrepancies between in vitro receptor binding data and in vivo efficacy studies?
Methodological Answer:
- Physicochemical Profiling : Measure logP (e.g., shake-flask method) to assess blood-brain barrier permeability .
- Metabolite Screening : Identify active metabolites via LC-MS/MS in plasma samples .
- Docking Studies : Use PyRx or AutoDock to correlate binding affinity (Ki) with structural modifications .
Q. How can researchers identify and quantify degradation products under accelerated stability conditions?
Methodological Answer:
Q. What methodologies validate the compound’s selectivity in kinase inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
